![molecular formula C15H25F3N2O3 B5570190 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

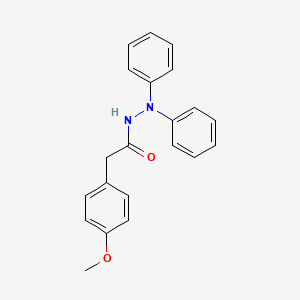

The chemical compound 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known as diazaspiro[5.5]undecanes. These compounds are characterized by their spirocyclic structure, incorporating both nitrogen and oxygen atoms within their molecular framework.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes typically involves multi-component reactions or Michael addition reactions. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane derivatives were synthesized using barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in a one-pot multi-component reaction (Li et al., 2014). Another approach used 1,3-diaryl-2-propen-1-ones with barbituric or 2-thiobarbituric acid in aqueous ethanol under refluxing conditions (S. Ahmed et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis techniques for similar compounds have been explored. For instance, Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction catalyzed by Et3N (Li et al., 2014).

Catalyst-Free Synthesis : Aggarwal et al. (2014) reported the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones through a double Michael addition reaction without any catalyst (Aggarwal, Vij, & Khurana, 2014).

Biological and Pharmacological Applications

Biological Activity and Treatment Potential : Blanco‐Ania et al. (2017) discussed the potential of 1,9-diazaspiro[5.5]undecanes, which are structurally similar, in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Properties : Clark et al. (1983) explored 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their antihypertensive properties in a rat model (Clark et al., 1983).

Material Science and Polymer Applications

Polymer Science : Nita et al. (2011) investigated the emulsion copolymerization process involving 2-hydroxyethyl methacrylate and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, focusing on potential applications as biomaterials (Nita, Chiriac, & Nistor, 2011).

Biodegradable Copolymers : Xu et al. (2006) synthesized biodegradable copolymers from cyclic carbonate and D,L-lactide, indicating potential for controlled degradation in biomedical applications (Xu, Liu, & Zhuo, 2006).

Safety and Regulatory Aspects

- Safety Evaluation : A scientific opinion from EFSA assessed the safety of a related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, for use in food contact materials, highlighting its safety within certain migration limits (Flavourings, 2012).

The scientific research applications of 2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one and related compounds have been explored in various studies. Below are the key findings from the relevant research:

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis techniques for similar compounds have been explored. For instance, Li et al. (2014) synthesized ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction catalyzed by Et3N (Li et al., 2014).

Catalyst-Free Synthesis : Aggarwal et al. (2014) reported the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones through a double Michael addition reaction without any catalyst (Aggarwal, Vij, & Khurana, 2014).

Biological and Pharmacological Applications

Biological Activity and Treatment Potential : Blanco‐Ania et al. (2017) discussed the potential of 1,9-diazaspiro[5.5]undecanes, which are structurally similar, in treating various disorders including obesity, pain, and cardiovascular diseases (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Properties : Clark et al. (1983) explored 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their antihypertensive properties in a rat model (Clark et al., 1983).

Material Science and Polymer Applications

Polymer Science : Nita et al. (2011) investigated the emulsion copolymerization process involving 2-hydroxyethyl methacrylate and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, focusing on potential applications as biomaterials (Nita, Chiriac, & Nistor, 2011).

Biodegradable Copolymers : Xu et al. (2006) synthesized biodegradable copolymers from cyclic carbonate and D,L-lactide, indicating potential for controlled degradation in biomedical applications (Xu, Liu, & Zhuo, 2006).

Safety and Regulatory Aspects

- Safety Evaluation : A scientific opinion from EFSA assessed the safety of a related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, for use in food contact materials, highlighting its safety within certain migration limits (Flavourings, 2012).

Propiedades

IUPAC Name |

2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25F3N2O3/c16-15(17,18)12(22)10-19-7-4-14(5-8-19)3-2-13(23)20(11-14)6-1-9-21/h12,21-22H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQUPKVQXTZDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC(C(F)(F)F)O)CN(C1=O)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)